Haletazole
Overview
Description
Haletazole, also known as Halethazole, is a small molecule that is currently in the experimental phase . It has a chemical formula of C19H21ClN2OS and an average molecular weight of 360.9 . The IUPAC name for Haletazole is {2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]ethyl}diethylamine .
Molecular Structure Analysis
The molecular structure of Haletazole consists of a benzothiazole ring attached to a phenyl ring through an ether linkage. This phenyl ring is further connected to a diethylamino group via an ethyl chain . The exact mass of Haletazole is 360.11 .Physical And Chemical Properties Analysis
Haletazole has a water solubility of 0.00228 mg/mL . It has a logP value of 5.55 according to ALOGPS and 5.32 according to Chemaxon . The pKa (Strongest Basic) is 9.28 . The molecule has a physiological charge of 1 and accepts 3 hydrogen bonds .Scientific Research Applications
Halogen Bonding in Chemistry
Halogen Bonding in Anion Recognition : Halotriazole and other halogen-bond donors are used in anion receptor design. This application is crucial in directing supramolecular self-assembly and molecular recognition processes in solution. The use of iodoperfluoroarene, haloimidazolium, and halotriazole/halotriazolium motifs in anion recognition highlights the functional versatility of halogen bonds in chemical applications (Brown & Beer, 2016).
Halogen Bonding in Organocatalysis : Cationic halogen-bond donors have been applied in halide abstraction reactions, marking the first catalytic application of such compounds. This research underscores the expanding role of halogen bonding in catalysis, further diversifying its applications in chemical synthesis (Jungbauer & Huber, 2015).
Environmental Applications
Halogenated Carbazoles in Environmental Contaminants : Halogenated carbazoles, including halogenated indigo dyes, have been identified as emerging environmental contaminants. These compounds have been found in environmental samples, including sediments from Lake Michigan, indicating their persistence and potential ecological impact (Parette et al., 2015).
Halogenated Carbazoles in Aquatic Toxicology : Studies on zebrafish embryos have shown that certain halogenated carbazoles can induce developmental toxicity at nanomolar levels, including cardiotoxicity. This highlights the environmental and biological risks associated with these compounds, emphasizing the need for careful monitoring and regulation (Fang et al., 2016).
Future Directions
As Haletazole is still in the experimental phase, future research will likely focus on fully annotating its properties, determining its mechanism of action, and exploring its potential therapeutic uses . It’s also important to note that advancements in drug delivery systems could potentially impact the future directions of drugs like Haletazole .
properties
IUPAC Name |
2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c1-3-22(4-2)11-12-23-16-8-5-14(6-9-16)19-21-17-13-15(20)7-10-18(17)24-19/h5-10,13H,3-4,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOKWXJQVFUUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048406 | |
Record name | Halethazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Haletazole | |
CAS RN |
15599-36-7 | |
Record name | Halethazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15599-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Haletazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Haletazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Halethazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALETHAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U89MCO87LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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